5,5-Diethoxypent-1-yne
Description
5,5-Diethoxypent-1-yne is an alkyne derivative featuring two ethoxy groups at the 5th carbon position and a terminal triple bond at the 1st carbon. These analogs share key functional groups (terminal alkynes, ethoxy substituents) but differ in substituent patterns and stereoelectronic effects, which influence reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,5-diethoxypent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
QWAJZYXNDIJUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC#C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxypent-1-yne typically involves the reaction of 5,5-dihalopent-1-yne with sodium ethoxide. The reaction is carried out in an anhydrous solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by ethoxy groups .
Industrial Production Methods
The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Sodium ethoxide (NaOEt) or other alkoxides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Diethoxypent-1-yne has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and drug development.
Mechanism of Action
The mechanism of action of 5,5-Diethoxypent-1-yne involves its reactivity towards various chemical reagents. The triple bond and ethoxy groups provide sites for chemical modifications, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular formulas, and key substituents of 5,5-Diethoxypent-1-yne and its analogs:
Key Observations:
Electronic Effects: The terminal alkyne in 5,5-Diethoxypent-1-yne is expected to exhibit strong electrophilic character, similar to its analogs. The methyl group and conjugated double bond in 5,5-diethoxy-4-methyl-3-penten-1-yne introduce steric hindrance and π-conjugation, which may stabilize the triple bond and alter regioselectivity in reactions.
Synthetic Utility :
- The hydroxyl-aryl analog (CAS 1441236-80-1) is used in propargylation reactions and homopropargyl alcohol synthesis due to its dual reactivity (alkyne + alcohol) .
- The methyl-substituted analog (CAS 91057-18-0) likely participates in cycloaddition or coupling reactions, leveraging its conjugated system for stabilization of transition states .
The methyl group in further enhances steric protection of reactive sites.
Propargylation Reactions
- The compound in undergoes propargylation with 1,3-dilithiopropyne to form complex alcohols, a reaction pathway that 5,5-Diethoxypent-1-yne might mimic if hydroxyl or aryl groups are introduced.
- In contrast, the conjugated system in favors Diels-Alder reactions due to enhanced π-orbital overlap.
Crystal Structure and Supramolecular Interactions
- This suggests that 5,5-Diethoxypent-1-yne could form similar weak interactions in the solid state.
Biological Activity
5,5-Diethoxypent-1-yne is a compound of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
5,5-Diethoxypent-1-yne is classified as an alkyne with the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 438492-34-3 |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 5,5-Diethoxypent-1-yne |
| Canonical SMILES | CCOC(=C)CC#C(=O)OCC |
Synthesis
The synthesis of 5,5-Diethoxypent-1-yne can be achieved through various methods, including Sonogashira coupling reactions. This method involves cross-coupling terminal alkynes with aryl halides, leading to the formation of substituted alkynes. The stereospecific nature of these reactions is crucial for producing biologically active compounds.
Biological Activity
Research indicates that 5,5-Diethoxypent-1-yne exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that alkynes can demonstrate antimicrobial effects against various pathogens. The presence of ethoxy groups may enhance solubility and bioavailability, contributing to these effects.
- Anticancer Activity : Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular pathways essential for cancer growth.
The proposed mechanism of action for 5,5-Diethoxypent-1-yne involves:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle in cancer cells, promoting apoptosis.
Case Studies
- Antimicrobial Activity : A study demonstrated that a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antimicrobial agents.
- Anticancer Research : In vitro studies indicated that 5,5-Diethoxypent-1-yne analogs reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
